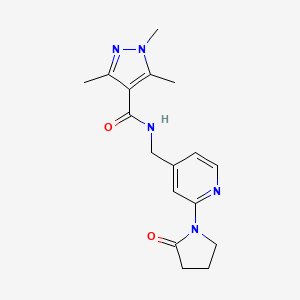

1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common approach is the cyclization of gamma-butyrolactone with ammonia or primary amines

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole structures. For instance, derivatives of pyrazole have shown significant cytotoxic activity against various cancer cell lines. The incorporation of the oxopyrrolidine and pyridine groups may enhance this activity by improving solubility and bioavailability .

Antioxidant Properties

Research indicates that pyrazole derivatives can act as potent antioxidants. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The specific compound discussed may exhibit similar antioxidant capabilities due to its structural features.

Neuroprotective Effects

The presence of the pyridine ring suggests potential neuroprotective effects. Compounds with similar configurations have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from damage associated with neurodegenerative diseases . This makes the compound a candidate for further exploration in treating conditions like Alzheimer’s disease.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. For example, pyrazole derivatives have been identified as inhibitors of certain phosphodiesterases (PDEs), which play a role in cellular signaling pathways . This inhibition can lead to therapeutic effects in conditions like cognitive disorders.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, with studies showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The unique combination of functional groups in this compound could enhance its antimicrobial efficacy .

Synthesis and Characterization

A study focused on synthesizing new pyrazole derivatives demonstrated successful characterization through various spectroscopic methods (NMR, IR). These derivatives exhibited promising biological activities, indicating that modifications to the pyrazole structure can yield compounds with enhanced therapeutic potentials .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. Such studies provide insights into the mechanism of action and help identify potential therapeutic targets in diseases like cancer and neurodegeneration .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

Piracetam: A well-known nootropic agent with similar pyrrolidin-2-one structure.

Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its enhanced effects.

Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents and biological activities.

Uniqueness: 1,3,5-Trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and potential applications. Its structural complexity and diverse reactivity make it a valuable compound for research and development.

Actividad Biológica

1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Pyrazole Derivative | 61–85% | 76–93% | 10 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Various studies have reported that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For example, a related pyrazole compound demonstrated significant antibacterial activity against E. coli, S. aureus, and Klebsiella pneumonia with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| Klebsiella pneumonia | 25 |

3. Anticancer Activity

In vitro studies have shown that certain pyrazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, some derivatives have been found to inhibit the growth of human leukemic T-cells at nanomolar concentrations .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

- Selvam et al. synthesized a series of pyrazole derivatives showing promising monoamine oxidase B (MAO-B) inhibitory activity alongside anti-inflammatory effects comparable to indomethacin .

- Burguete et al. explored the antibacterial properties of novel pyrazoles and noted that modifications in the amide linkage significantly enhanced antimicrobial activity against various pathogens .

Propiedades

IUPAC Name |

1,3,5-trimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-11-16(12(2)21(3)20-11)17(24)19-10-13-6-7-18-14(9-13)22-8-4-5-15(22)23/h6-7,9H,4-5,8,10H2,1-3H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFDYCYWCLUMOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.